molecular formula C7H9F2N3O B6270972 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2649757-05-9

1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane

Numéro de catalogue B6270972
Numéro CAS: 2649757-05-9
Poids moléculaire: 189.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane, commonly known as AFM13, is a small molecule drug candidate that has been developed for the treatment of various types of cancer. It is a bispecific antibody that is designed to target CD30-positive tumor cells and natural killer (NK) cells, which are responsible for killing cancer cells. AFM13 is currently in clinical trials for the treatment of Hodgkin's lymphoma and other CD30-positive malignancies.

Mécanisme D'action

AFM13 works by binding to CD30-positive tumor cells and 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells simultaneously. This binding leads to the activation of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells, which then release cytotoxic granules that kill the tumor cells. AFM13 also enhances the ability of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells to recognize and kill tumor cells. The bispecific antibody has been shown to induce 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells in vitro and in vivo.
Biochemical and Physiological Effects:
AFM13 has been shown to induce 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells. The bispecific antibody also enhances the ability of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells to recognize and kill tumor cells. AFM13 has a half-life of approximately 7 days and is eliminated from the body through renal excretion. The pharmacokinetics of AFM13 have been studied in preclinical and clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

AFM13 has several advantages for lab experiments. It is a small molecule drug candidate that can be easily synthesized in the laboratory. The bispecific antibody has been extensively studied in preclinical models and has shown promising results in inducing 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells. However, there are also limitations to using AFM13 in lab experiments. The synthesis method of AFM13 is complex and requires expertise in organic chemistry. The bispecific antibody is also expensive to produce and may not be readily available for all research labs.

Orientations Futures

AFM13 has shown promising results in preclinical and clinical studies for the treatment of cancer. However, there are still many future directions that need to be explored. One future direction is to evaluate the safety and efficacy of AFM13 in combination with other drugs. Another future direction is to evaluate the potential of AFM13 in the treatment of other CD30-positive malignancies. The bispecific antibody may also have potential in the treatment of other types of cancer. Further research is needed to fully understand the mechanism of action of AFM13 and its potential in the treatment of cancer.

Méthodes De Synthèse

AFM13 is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis starts with the preparation of 1,2-epoxy-3-chloropropane, which is then reacted with 2,2-difluoroethanol to form 1,2-epoxy-3-(2,2-difluoroethoxy)propane. This compound is then reacted with sodium azide to form 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane, which is the final product. The synthesis method of AFM13 is complex and requires expertise in organic chemistry.

Applications De Recherche Scientifique

AFM13 has been extensively studied for its potential in the treatment of cancer. In preclinical studies, AFM13 has shown promising results in inducing 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells. The bispecific antibody has also been shown to enhance the efficacy of anti-PD-1 therapy in a mouse model of lymphoma. AFM13 is currently in Phase 2 clinical trials for the treatment of Hodgkin's lymphoma and other CD30-positive malignancies. The clinical trials are evaluating the safety and efficacy of AFM13 in combination with other drugs.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane involves the reaction of a bicyclic compound with an azide and a difluoromethyl group. The synthesis pathway involves the use of a Grignard reagent and a nucleophilic substitution reaction to introduce the azide and difluoromethyl group onto the bicyclic compound.", "Starting Materials": [ "2-oxabicyclo[2.1.1]hexane", "Mg", "Bromodifluoromethane", "Sodium azide", "Diethyl ether", "Tetrahydrofuran", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Formation of Grignard reagent by reacting 2-oxabicyclo[2.1.1]hexane with Mg in diethyl ether or tetrahydrofuran solvent", "Step 2: Addition of bromodifluoromethane to the Grignard reagent to form 4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane", "Step 3: Conversion of 4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane to 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane by reacting with sodium azide in tetrahydrofuran solvent", "Step 4: Purification of the product by washing with hydrochloric acid and sodium hydroxide solutions" ] }

Numéro CAS

2649757-05-9

Formule moléculaire

C7H9F2N3O

Poids moléculaire

189.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.